molecular formula C17H15NO3 B10758119 (2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid

(2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid

Cat. No.: B10758119
M. Wt: 281.30 g/mol
InChI Key: ZHFDVDMCVXUGGF-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid typically involves the reaction of fluorenone with an appropriate amine under specific conditions to form the fluoren-9-ylideneamino intermediate. This intermediate is then reacted with (2S)-2-methylpropanoic acid to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

. standard organic synthesis techniques involving large-scale reactors and purification systems would be applicable for its production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluoren-9-ylideneamino alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methylpropanoic acid is unique due to its specific combination of a fluorene moiety with a (2S)-2-methylpropanoic acid group. This unique structure may confer distinct chemical and biological properties compared to other fluorenes .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(2S)-3-(fluoren-9-ylideneamino)oxy-2-methylpropanoic acid

InChI

InChI=1S/C17H15NO3/c1-11(17(19)20)10-21-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11H,10H2,1H3,(H,19,20)/t11-/m0/s1

InChI Key

ZHFDVDMCVXUGGF-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CON=C1C2=CC=CC=C2C3=CC=CC=C31)C(=O)O

Canonical SMILES

CC(CON=C1C2=CC=CC=C2C3=CC=CC=C31)C(=O)O

Origin of Product

United States

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